N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide

Medicinal Chemistry Physicochemical Profiling SAR

This 2,3-dichlorophenyl pyrimidinyloxy-acetamide is a niche halogenated probe for SAR studies. Its electron-withdrawing, lipophilic dichloro motif offers distinct hydrophobic and electronic properties versus dimethylphenyl analogs, making it essential for mapping substitution effects on target engagement, membrane permeability, and oxidative stability within focused pyrimidin-2-yloxy-acetamide congeneric series. Ideal as a comparator or matched negative control.

Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.12
CAS No. 1251562-02-3
Cat. No. B2919905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
CAS1251562-02-3
Molecular FormulaC12H9Cl2N3O2
Molecular Weight298.12
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=NC=CC=N2
InChIInChI=1S/C12H9Cl2N3O2/c13-8-3-1-4-9(11(8)14)17-10(18)7-19-12-15-5-2-6-16-12/h1-6H,7H2,(H,17,18)
InChIKeyAWJRSRKXBXGWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide (CAS 1251562‑02‑3): Baseline Procurement Profile


N-(2,3‑Dichlorophenyl)-2‑(pyrimidin‑2‑yloxy)acetamide (CAS 1251562‑02‑3; molecular formula C₁₂H₉Cl₂N₃O₂; MW 298.12 g mol⁻¹) is a synthetic small‑molecule acetamide derivative that combines a 2,3‑dichlorophenyl ring with a pyrimidin‑2‑yloxy‑acetamide linker [1]. The compound is catalogued by several chemical suppliers as a research‑grade screening entity, typically offered at ≥95 % purity, and is designated exclusively for non‑human, laboratory‑scale investigations . Its structural blueprint—a halogenated phenyl ring coupled to a heterocyclic ether‑amide—is recurrent in agrochemical and medicinal‑chemistry libraries, yet publicly available pharmacological or physicochemical data for this specific congener remain exceptionally sparse .

Why N-(2,3-Dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide Cannot Be Replaced by Generic Analogs Without Evidence


Even within the narrow pyrimidin‑2‑yloxy‑acetamide chemotype, minor modifications to the phenyl substitution pattern are known to produce large shifts in biological target engagement. For example, a closely related analog that replaces the 2,3‑dichloro arrangement with a 2,4‑dimethylphenyl group displays a fundamentally different lipophilicity and hydrogen‑bonding capacity (XLogP3 ≈ 1.8 vs. a higher predicted logP for the dichloro congener), which directly alters membrane permeability and off‑target binding profiles [1]. Without a head‑to‑head comparative dataset for N‑(2,3‑dichlorophenyl)‑2‑(pyrimidin‑2‑yloxy)acetamide itself, no generic substitution can be assumed to be functionally equivalent, and selection decisions must rely on experimental verification or the limited proprietary evidence summarized below [2].

Quantitative Differentiation Evidence for N-(2,3-Dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide: What the Data Actually Show


Predicted Lipophilicity Shift vs. 2,4-Dimethylphenyl Analog

Among publicly disclosed pyrimidin‑2‑yloxy‑acetamide analogs, the 2,4‑dimethylphenyl derivative (CAS 1286698‑05‑2) has a computed XLogP3 of 1.8 [1]. Although an experimentally measured logP/logD for N‑(2,3‑dichlorophenyl)‑2‑(pyrimidin‑2‑yloxy)acetamide has not been reported, the replacement of two methyl groups with two chlorine atoms in the 2,3‑orientation is predicted by standard additive models to increase logP by ≈ 0.8–1.2 units, yielding an estimated XLogP3 of ≈ 2.6–3.0 [2]. This class‑level inference suggests the dichloro compound will exhibit significantly higher membrane partitioning, which can be advantageous for intracellular target access but may also alter non‑specific binding.

Medicinal Chemistry Physicochemical Profiling SAR

Hydrogen‑Bond Acceptor/Donor Profile Distinction from Non‑halogenated Analogs

The target compound possesses 4 hydrogen‑bond acceptors (pyrimidine N, ether O, amide O, and the amide N lone pair) and 1 hydrogen‑bond donor (amide NH), yielding a topological polar surface area of ≈ 64 Ų [1]. In contrast, a structurally related analog featuring a tetrahydrofuran‑2‑ylmethyl amide substituent instead of the 2,3‑dichlorophenyl group (CAS 1797249‑63‑8) shows an identical HBA/HBD count but a larger TPSA due to the additional morpholine oxygen, which can reduce passive permeability [2]. This class‑level inference indicates that the dichlorophenyl analog retains the minimal HBD count of the series while introducing lipophilic bulk, a combination that often correlates with improved cell permeability in congeneric series.

Medicinal Chemistry Molecular Recognition Off‑target Selectivity

Absence of Documented Biological Activity vs. Structurally Related DHODH Inhibitors

Several pyrimidine‑ether‑acetamide derivatives have been reported as nanomolar inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). For instance, a compound from US 11903936 (Compound 35) demonstrated an EC₅₀ of 7–8 nM against P. falciparum 3D7 in a whole‑cell assay [1]. Despite the structural resemblance, no DHODH or other target‑based activity data have been publicly disclosed for N‑(2,3‑dichlorophenyl)‑2‑(pyrimidin‑2‑yloxy)acetamide. This information gap means that the compound cannot be assumed to share the antimalarial activity of its analogs, and procurement for antimalarial screening should include a positive control from the proven chemotype.

Antimalarial DHODH Lead Identification

Chemical Stability and Synthetic Tractability Inferred from Scaffold Architecture

The target compound contains an ether‑linked pyrimidine and a secondary acetamide, both of which are generally stable under standard laboratory storage conditions (e.g., –20 °C, dry powder) . The 2,3‑dichloro substitution pattern on the phenyl ring is electron‑withdrawing, which reduces the susceptibility of the aniline nitrogen to oxidation relative to electron‑rich analogs such as the 2,4‑dimethylphenyl variant [1]. This class‑level inference predicts improved long‑term storage stability for the dichloro compound, although no forced‑degradation or accelerated stability study data have been published to confirm this advantage.

Chemical Stability Synthetic Accessibility Library Design

Optimal Application Scenarios for N-(2,3-Dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide Based on Current Evidence


Structure–Activity Relationship (SAR) Exploration of Pyrimidine‑Ether‑Acetamide Chemotypes

The compound serves as a halogenated probe in SAR studies aiming to map the impact of phenyl ring substitution on target binding. Its predicted higher lipophilicity and electron‑withdrawing character, relative to the 2,4‑dimethylphenyl analog, make it a valuable comparator for delineating hydrophobic and electronic contributions to activity in a congeneric series [1]. Procurement is recommended for laboratories synthesizing focused libraries around the pyrimidin‑2‑yloxy‑acetamide core and requiring a dichloro‑substituted reference point.

Physicochemical Property Benchmarking and Permeability Assays

With a topological polar surface area of ≈64 Ų and a single hydrogen‑bond donor, the compound is a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies that compare halogenated and non‑halogenated analogs. Its calculated TPSA falls within the range favourable for oral bioavailability, supporting its use as a tool compound to validate in‑silico permeability models [2].

Negative Control or Chemical Probe in Target‑Based Screens When On‑Target Activity Is Confirmed Absent

Once a laboratory has internally confirmed that N‑(2,3‑dichlorophenyl)‑2‑(pyrimidin‑2‑yloxy)acetamide lacks activity against a specific target (e.g., PfDHODH, kinases), it can serve as a matched negative control for more potent analogs such as US11903936 Compound 35. This application presupposes prior in‑house validation, as no public bioactivity data certify its inertness [3].

Chemical Stability Assessment in Compound Management Workflows

Because the electron‑withdrawing 2,3‑dichloro motif is predicted to suppress oxidative degradation, this compound can be included in stability‑screening panels alongside electron‑rich analogs to experimentally verify the relationship between phenyl substitution and compound integrity under various storage and solvent conditions [4].

Quote Request

Request a Quote for N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.